(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine ring with a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted benzylidene compounds.
Scientific Research Applications
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[3-methoxy-4-(phenylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- (5Z)-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione exhibits unique structural features that may enhance its bioactivity and specificity. The presence of the naphthalen-1-ylmethoxy group, for instance, could contribute to stronger interactions with biological targets, leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-13-26-24(27)23(31-25(26)28)15-17-11-12-21(22(14-17)29-2)30-16-19-9-6-8-18-7-4-5-10-20(18)19/h3-12,14-15H,1,13,16H2,2H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFFAKITKZDDMI-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.